molecular formula C14H7ClFNO2 B6400664 4-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95% CAS No. 1261931-03-6

4-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95%

Cat. No. B6400664
CAS RN: 1261931-03-6
M. Wt: 275.66 g/mol
InChI Key: YBBUPCQIBQAPOL-UHFFFAOYSA-N
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Description

4-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95% (4C3FPA) is a chemical compound that is widely used in scientific research. It is a white crystalline solid with a melting point of 108-110°C and a purity of 95%. 4C3FPA is mainly used as a reagent for the synthesis of various organic compounds, as well as for the detection of certain physiological and biochemical parameters. It is also used in the development of new drugs and in the diagnosis of certain diseases.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95% is not fully understood. However, it is believed to act as a proton acceptor, which allows it to bind with various molecules and ions in the environment. This binding can alter the structure of the molecules and ions, allowing them to interact with other molecules and ions in the environment. This interaction can then lead to a change in the physiological and biochemical parameters of the environment.
Biochemical and Physiological Effects
4-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95% has been shown to have a variety of effects on biochemical and physiological parameters. It has been shown to inhibit the activity of certain enzymes, such as tyrosinase, which can lead to changes in the metabolism of cells. It has also been shown to inhibit the expression of certain proteins, such as cyclooxygenase-2 (COX-2), which can lead to changes in the production of certain hormones and neurotransmitters. In addition, 4-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95% has been shown to have an anti-inflammatory effect, which can be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95% in laboratory experiments is its high purity and stability. It is stable under a wide range of temperatures and pH levels, making it easy to use in a variety of laboratory settings. It is also non-toxic, making it safe to use in experiments involving living organisms. However, 4-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95% is not suitable for use in experiments involving radioactive materials, as it can lead to contamination.

Future Directions

The potential applications of 4-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95% are still being explored. Further research is needed to better understand the mechanism of action and the biochemical and physiological effects of this compound. Additionally, further studies are needed to better understand the potential therapeutic applications of 4-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95%, such as its use in the treatment of certain diseases. Finally, more research is needed to explore the potential of 4-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95% as a reagent for the synthesis of various organic compounds.

Synthesis Methods

4-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95% can be synthesized by the reaction of 4-chlorobenzotrifluoride and 5-cyano-2-fluorophenylbenzoic acid in the presence of anhydrous aluminum chloride. The reaction proceeds in a two-step process, with the first step producing the desired product and the second step producing a byproduct. The reaction conditions are mild and the reaction can be carried out at room temperature. The yield of the reaction is typically around 95%.

Scientific Research Applications

4-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as polymers, dyes, and drugs. It is also used in the detection of certain physiological and biochemical parameters, such as pH, enzyme activity, and protein expression. In addition, 4-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95% is used in the development of new drugs and in the diagnosis of certain diseases.

properties

IUPAC Name

4-chloro-3-(5-cyano-2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFNO2/c15-12-3-2-9(14(18)19)6-10(12)11-5-8(7-17)1-4-13(11)16/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBUPCQIBQAPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=C(C=CC(=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689819
Record name 6-Chloro-5'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261931-03-6
Record name 6-Chloro-5'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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